molecular formula C14H19ClN2O3S B2711306 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-ethylamino]-N-ethylacetamide CAS No. 1311999-90-2

2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-ethylamino]-N-ethylacetamide

Cat. No.: B2711306
CAS No.: 1311999-90-2
M. Wt: 330.83
InChI Key: FXRDOTAIVRJNSU-UHFFFAOYSA-N
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Description

The compound 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-ethylamino]-N-ethylacetamide is a sulfonamide-functionalized acetamide derivative characterized by a 2-chlorophenyl-substituted ethenyl group and an ethylamino-sulfonyl moiety. Analogous compounds, such as those with sulfonamide or chloroaromatic groups, are frequently utilized in herbicide development, pharmacological research, and materials science due to their electronic and steric properties .

Properties

IUPAC Name

2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-ethylamino]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-3-16-14(18)11-17(4-2)21(19,20)10-9-12-7-5-6-8-13(12)15/h5-10H,3-4,11H2,1-2H3,(H,16,18)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRDOTAIVRJNSU-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(CC)S(=O)(=O)C=CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)CN(CC)S(=O)(=O)/C=C/C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-ethylamino]-N-ethylacetamide is part of a class of sulfonamide derivatives that have garnered interest due to their potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy as an anticancer agent.

Synthesis and Structure

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or other nucleophiles. The specific structure of 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-ethylamino]-N-ethylacetamide suggests that it may possess unique properties due to the presence of the (E)-2-(2-chlorophenyl)ethenyl group, which can influence its biological interactions.

Anticancer Properties

Recent studies have evaluated the anticancer activity of related compounds in the N-aryl-2-arylethenesulfonamide series, demonstrating significant cytotoxic effects against various cancer cell lines. For example, compounds in this series exhibited IC50 values ranging from 5 to 10 nM , indicating potent cytotoxicity against drug-resistant cancer cell lines .

The mechanism by which these compounds exert their effects appears to involve disruption of microtubule formation and mitotic spindle assembly, leading to cell cycle arrest in the mitotic phase. This was evidenced by studies showing caspase activation and tubulin depolymerization .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis revealed that modifications on the amino groups significantly affected the cytotoxicity of these compounds. For instance, the introduction of an electron-withdrawing nitro group reduced activity, while electron-donating groups enhanced it .

CompoundModificationIC50 (nM)Activity
6tNone5High
6sNitro group>100Low
6pAmino group10Moderate

Case Studies

In a notable case study involving xenograft models in nude mice, the compound 6t demonstrated a dramatic reduction in tumor size compared to controls. This suggests significant in vivo potential for this class of compounds as anticancer agents .

Mechanistic Insights

Further mechanistic studies have indicated that these compounds may also affect cellular signaling pathways related to apoptosis and proliferation. For instance, the activation of caspases suggests that these agents may initiate programmed cell death in cancer cells, providing a dual mechanism of action—both through direct cytotoxicity and through modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound’s key features include:

  • 2-Chlorophenyl ethenyl group : Introduces aromaticity and electron-withdrawing effects.
  • Ethylamino-acetamide backbone: Modulates solubility and pharmacokinetic properties.

Comparisons with similar compounds (Table 1) reveal critical differences in substituents and applications:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications References
Target Compound: 2-[[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-ethylamino]-N-ethylacetamide C₁₆H₂₀ClN₂O₃S (inferred) ~364.86 g/mol Chlorophenyl-ethenyl, sulfonyl-ethylamino Agrochemical intermediates -
N-(5-Chloro-2-methylphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide C₁₉H₂₂ClN₂O₃S 385.91 g/mol 4-Methylphenylsulfonyl, chloro-methylphenyl Herbicide development
2-[(2-Chloroacetyl)-ethylamino]-N-(thiophen-2-ylmethyl)acetamide C₁₁H₁₅ClN₂O₂S 274.77 g/mol Thiophenmethyl, chloroacetyl Pharmacological intermediates
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide C₁₅H₂₂ClNO₂ 283.79 g/mol Chloroacetamide, methoxy-isopropyl Herbicidal activity
N-[2-(3-Chlorophenyl)ethyl]-2-phenyl-2-(phenylsulfanyl)acetamide C₂₂H₂₀ClNOS 381.92 g/mol Phenylsulfanyl, 3-chlorophenethyl Materials science

Key Differences and Implications

Sulfonyl vs.

Aromatic Substituents :

  • The 2-chlorophenyl group in the target compound provides stronger electron-withdrawing effects than the 4-methylphenyl group in ’s analog, which may influence herbicide efficacy or metabolic stability .
  • Replacement of chlorophenyl with thiophene () introduces heteroaromaticity, altering electronic properties and bioactivity .

Backbone Modifications: Ethylamino-sulfonyl linkages (target compound) vs. methoxy-isopropyl groups () affect steric hindrance and interaction with biological targets .

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